

Thermodynamic Properties of 3-Ethylcyclopentene: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylcyclopentene

Cat. No.: B1593912

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Introduction

3-Ethylcyclopentene (C₇H₁₂, CAS No: 694-35-9) is a cyclic alkene that, while not a direct therapeutic agent, serves as a structural motif and potential starting material in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. A thorough understanding of its thermodynamic properties is crucial for reaction design, process optimization, safety analysis, and computational modeling of synthetic pathways. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **3-Ethylcyclopentene**, detailed experimental methodologies for their determination, and a generalized workflow for the thermochemical characterization of such compounds.

Core Thermodynamic Data

The thermodynamic properties of **3-Ethylcyclopentene** have been determined through a combination of experimental measurements and computational predictions. The following tables summarize the most critical data, primarily sourced from the National Institute of Standards and Technology (NIST) database.

Table 1: Standard State Thermodynamic Properties

Property	Symbol	Value	Units	Method
Molecular Weight	MW	96.17	g/mol	-
Standard Enthalpy of Formation (Gas, 298.15 K)	$\Delta_f H^\circ(g)$	-12.40	kJ/mol	Calorimetry (Hydrogenation)
Standard Enthalpy of Vaporization (298.15 K)	$\Delta_{vap} H^\circ$	36.50	kJ/mol	-
Standard Enthalpy of Formation (Liquid, 298.15 K)	$\Delta_f H^\circ(l)$	-48.90	kJ/mol	Calculated
Standard Entropy of Formation (Gas, 298.15 K)	$\Delta_f S^\circ(g)$	-339.88	J/mol·K	Calculated
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	$\Delta_f G^\circ(g)$	88.83	kJ/mol	Calculated

Table 2: Temperature-Dependent Ideal Gas Phase Properties[1]

Temperature (K)	Isobaric Heat Capacity (Cp°) (J/mol·K)	Standard Entropy (S°) (J/mol·K)
200	95.83	288.15
298.15	134.47	330.84
300	135.21	331.67
400	179.33	378.14
500	219.03	422.95
600	253.21	465.86
700	282.25	506.88
800	307.02	546.15
900	328.45	583.82
1000	347.27	620.07

Table 3: Temperature-Dependent Liquid Phase Properties[1]

Temperature (K)	Saturation Heat Capacity (Cso) (J/mol·K)	Standard Entropy (S°) (J/mol·K)
250	177.30	224.20
260	179.50	231.20
270	181.90	238.00
280	184.40	244.60
290	187.00	251.00
300	189.70	257.30

Experimental Protocols

The determination of the thermodynamic properties of a volatile organic compound like **3-Ethylcyclopentene** requires precise and specialized experimental techniques. Below are detailed, generalized methodologies for key measurements.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- High-pressure oxygen cylinder
- Pellet press (for solid samples, not required for liquids)
- Platinum crucible
- Ignition wire (e.g., nichrome or platinum)
- High-precision thermometer (e.g., platinum resistance thermometer)
- Balance with a precision of at least 0.1 mg

Procedure:

- Sample Preparation: A precisely weighed sample of **3-Ethylcyclopentene** (typically 0.5-1.0 g) is placed in the platinum crucible. For a volatile liquid, this is often done using a gelatin capsule or by sealing it in a thin-walled glass ampoule.

- **Bomb Assembly:** The crucible is placed in the bomb's support. An ignition wire of known length and mass is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with the stirrer and thermometer in place.
- **Temperature Equilibration:** The stirrer is started, and the temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed (the initial drift).
- **Ignition:** The sample is ignited by passing an electric current through the ignition wire.
- **Temperature Measurement:** The temperature of the water is recorded at short intervals as it rises, and then at longer intervals as it cools, until a constant rate of temperature change is again established (the final drift).
- **Post-Reaction Analysis:** The bomb is depressurized, opened, and the interior is inspected for any signs of incomplete combustion. The length of the unburned ignition wire is measured. The bomb washings are collected to be titrated for the amount of nitric acid formed from any residual nitrogen.
- **Calculations:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of **3-Ethylcyclopentene** is then calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of ignition, the heat of combustion of the ignition wire, and the heat of formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., aluminum)
- Balance with a precision of at least 0.01 mg
- Volatile sample sealer

Procedure:

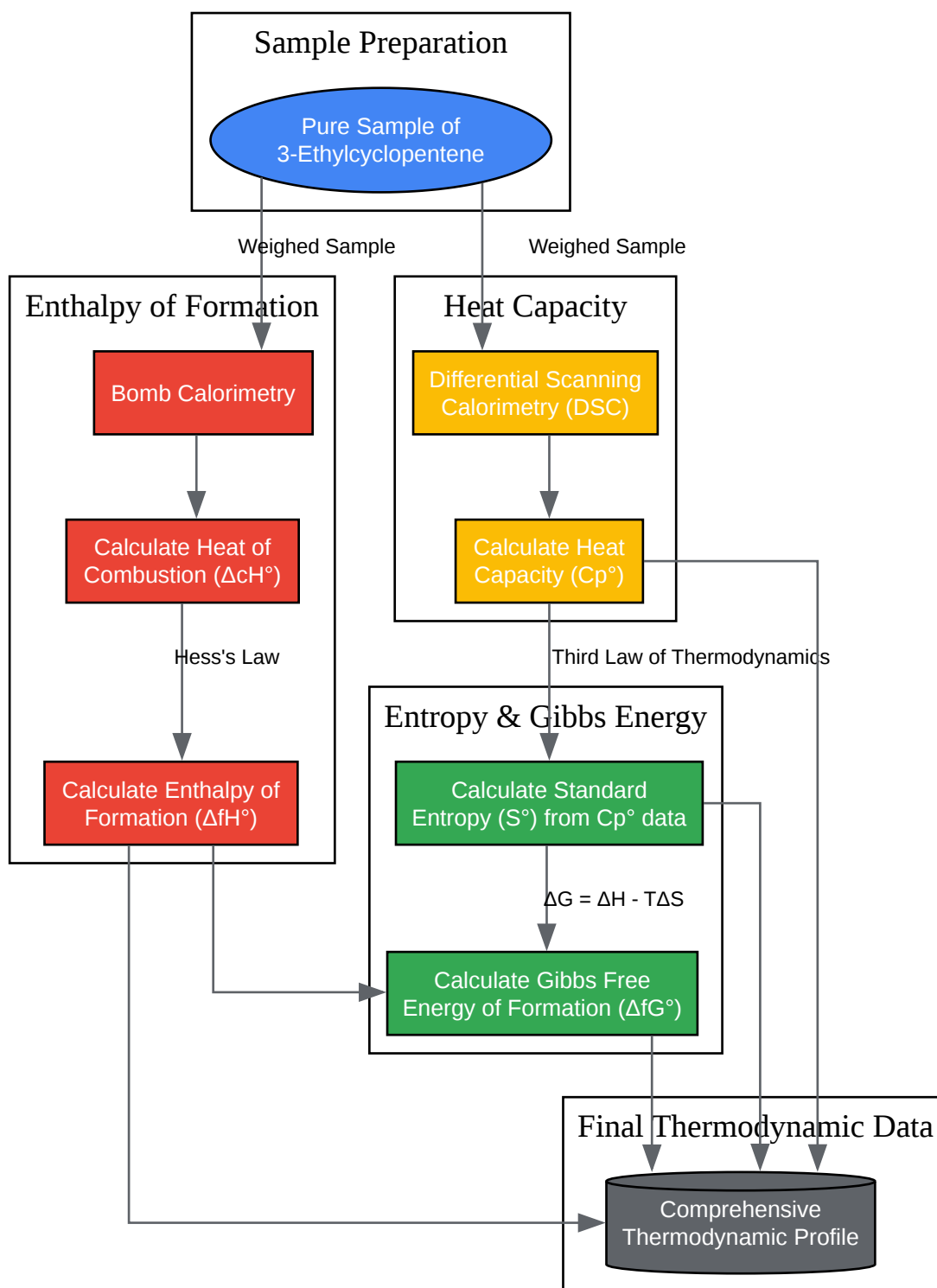
- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).
- Sample Preparation: A small, accurately weighed sample of **3-Ethylcyclopentene** (typically 5-10 mg) is hermetically sealed in a volatile sample pan to prevent evaporation during the experiment. An empty, sealed pan is used as the reference.
- Baseline Measurement: A baseline scan is performed with two empty, sealed pans to measure the heat flow difference between the sample and reference holders.
- Sample Measurement: The reference pan is replaced with the pan containing the **3-Ethylcyclopentene** sample, and the temperature program is run. This typically involves heating the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.
- Standard Measurement: A scan is run with a standard material of known heat capacity (e.g., sapphire) under the same conditions.
- Calculations: The heat capacity of the **3-Ethylcyclopentene** sample at a given temperature is calculated using the following equation: $Cp_{\text{sample}} = (DSC_{\text{sample}} / \text{Mass}_{\text{sample}}) * (\text{Mass}_{\text{standard}} / DSC_{\text{standard}}) * Cp_{\text{standard}}$ where DSC_{sample} and DSC_{standard}

are the heat flow signals for the sample and standard, respectively, after baseline subtraction.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a volatile organic compound like **3-Ethylcyclopentene**.



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A generalized workflow for the thermochemical characterization of **3-Ethylcyclopentene**.

Conclusion

The thermodynamic data and experimental methodologies presented in this guide provide a foundational understanding of the energetic properties of **3-Ethylcyclopentene**. For professionals in drug development and chemical synthesis, this information is invaluable for predicting reaction spontaneity, calculating equilibrium constants, and designing safe and efficient chemical processes. The provided workflow illustrates a systematic approach to obtaining a comprehensive thermodynamic profile for novel compounds, which is a critical step in their evaluation for further application.

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